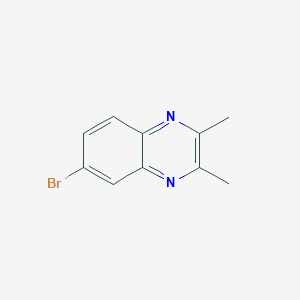

6-Bromo-2,3-dimethylquinoxaline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-bromo-2,3-dimethylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-6-7(2)13-10-5-8(11)3-4-9(10)12-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXMEAHJDKXXFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346990 | |

| Record name | 6-Bromo-2,3-dimethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18470-23-0 | |

| Record name | 6-Bromo-2,3-dimethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-2,3-dimethylquinoxaline

This document provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. This guide details a plausible experimental protocol for its synthesis, summarizes its key physicochemical properties, and presents its expected spectroscopic characteristics.

Physicochemical Properties

This compound is a halogenated derivative of 2,3-dimethylquinoxaline. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 18470-23-0 | [1][2] |

| Molecular Formula | C₁₀H₉BrN₂ | [2] |

| Molecular Weight | 237.11 g/mol | [2] |

| Appearance | Brown Solid | [1] |

| Boiling Point | 84-85 °C | [2] |

| Purity | ≥95% (commercially available) | [1] |

| Synonyms | 6-Bromo-2,3-dimethyl-1,4-benzodiazine | [1] |

Synthesis Protocol

The synthesis of this compound is typically achieved through the condensation reaction of 4-bromo-1,2-phenylenediamine with diacetyl (2,3-butanedione). This reaction is a standard and effective method for the formation of the quinoxaline ring system.[3]

Experimental Procedure

Materials:

-

4-bromo-1,2-phenylenediamine

-

Diacetyl (2,3-butanedione)

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-1,2-phenylenediamine (1.0 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add diacetyl (1.1 equivalents). A catalytic amount of glacial acetic acid may be added to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Synthesis Workflow Diagram

The logical workflow for the synthesis is illustrated below.

References

An In-depth Technical Guide on the Physicochemical Properties of 6-Bromo-2,3-dimethylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Bromo-2,3-dimethylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document summarizes key quantitative data, details experimental protocols for its synthesis, and presents a visual representation of the synthetic workflow.

Core Physicochemical Properties

This compound presents as a brown solid with a purity of ≥95%.[1] Its fundamental physicochemical characteristics are summarized in the table below, providing a foundational dataset for researchers.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrN₂ | [2] |

| Molecular Weight | 237.11 g/mol | [2] |

| Melting Point | 101-105 °C (literature value for a related compound) | |

| Boiling Point | 84-85 °C | [2] |

| Density | 1.493 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 0.14 ± 0.48 (Predicted) | [2] |

| Physical Form | Brown Solid | [1] |

| Purity | ≥95% | [1] |

Synthesis of this compound

The primary synthetic route to this compound involves the condensation reaction of 4-bromo-1,2-phenylenediamine with 2,3-butanedione (diacetyl). This reaction is a well-established method for the formation of the quinoxaline ring system.

Experimental Protocol: Condensation of 4-bromo-1,2-phenylenediamine with 2,3-butanedione

This protocol is a generalized procedure based on the common synthesis of quinoxalines and should be optimized for specific laboratory conditions.

Materials:

-

4-bromo-1,2-phenylenediamine

-

2,3-butanedione (diacetyl)

-

Ethanol (or other suitable solvent such as acetic acid)

-

Glacial acetic acid (catalyst, optional)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (1 equivalent) in ethanol.

-

Reagent Addition: To the stirred solution, add 2,3-butanedione (1 to 1.1 equivalents). A catalytic amount of glacial acetic acid can be added to promote the reaction.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is redissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for rigorous, experimentally validated protocols. All laboratory work should be conducted with appropriate safety precautions.

References

In-Depth Technical Guide: 6-Bromo-2,3-dimethylquinoxaline (CAS No. 18470-23-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 6-Bromo-2,3-dimethylquinoxaline. The information is curated for professionals in research and development, particularly in the fields of medicinal chemistry and materials science.

Core Properties

This compound is a halogenated heterocyclic compound belonging to the quinoxaline family. Its core structure consists of a benzene ring fused to a pyrazine ring, with methyl groups at positions 2 and 3, and a bromine atom at position 6. This substitution pattern imparts specific physicochemical properties that are of interest in the design of novel bioactive molecules and functional materials.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and predictive models.

| Property | Value | Source |

| CAS Number | 18470-23-0 | |

| Molecular Formula | C₁₀H₉BrN₂ | --INVALID-LINK-- |

| Molecular Weight | 237.10 g/mol | --INVALID-LINK-- |

| Appearance | Brown Solid | --INVALID-LINK-- |

| Purity | ≥95% | --INVALID-LINK-- |

| Boiling Point | 84-85 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.493 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| pKa | 0.14 ± 0.48 (Predicted) | --INVALID-LINK-- |

Spectral Data

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a general and plausible synthetic pathway can be inferred from established methods for quinoxaline synthesis. The most common and direct route involves the condensation of an appropriately substituted o-phenylenediamine with an α-dicarbonyl compound.

Proposed Synthesis Workflow

The logical synthetic route to this compound is the condensation of 4-bromo-1,2-phenylenediamine with 2,3-butanedione (diacetyl).

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on common quinoxaline syntheses and should be optimized for specific laboratory conditions.

Materials:

-

4-bromo-1,2-phenylenediamine

-

2,3-butanedione (diacetyl)

-

Ethanol (or a similar suitable solvent)

-

Glacial acetic acid (catalyst, optional)

Procedure:

-

Dissolve 4-bromo-1,2-phenylenediamine in a suitable solvent such as ethanol in a round-bottom flask.

-

Add a stoichiometric equivalent of 2,3-butanedione to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

The reaction mixture is then typically heated to reflux for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, which may induce precipitation of the product.

-

The crude product can be collected by filtration.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Biological Activity and Potential Applications

While specific biological studies on this compound are not widely published, the broader class of quinoxaline derivatives is well-known for a wide range of pharmacological activities. These activities provide a basis for the potential applications of this specific compound in drug discovery and development.

Established Activities of Quinoxaline Derivatives

Quinoxaline derivatives have been reported to exhibit a variety of biological effects, including:

-

Anticancer Activity: Many quinoxaline-based compounds have shown potent activity against various cancer cell lines. Their mechanism of action often involves the inhibition of protein kinases, which are crucial for cell signaling and proliferation.

-

Antimicrobial Activity: The quinoxaline scaffold is a common feature in compounds with antibacterial and antifungal properties.

-

Antiviral Activity: Certain derivatives have demonstrated efficacy against a range of viruses.

-

Anti-inflammatory and Analgesic Effects: Some quinoxalines have been investigated for their potential to modulate inflammatory pathways.

The presence of a bromine atom and two methyl groups on the quinoxaline core of this compound can significantly influence its lipophilicity, electronic properties, and steric profile. These factors are critical in determining its interaction with biological targets and could lead to unique pharmacological properties.

Potential Signaling Pathway Involvement

Given the known activities of quinoxaline derivatives as kinase inhibitors, it is plausible that this compound could interact with various signaling pathways implicated in diseases like cancer. A hypothetical workflow for investigating the biological activity of this compound is presented below.

Caption: Workflow for investigating biological activity.

Safety and Handling

Based on predicted GHS classifications, this compound should be handled with care. The predicted hazard statements include:

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical compound with potential for further investigation in medicinal chemistry and materials science. While detailed experimental data is currently limited in the public domain, its structural features suggest that it could be a valuable building block for the synthesis of novel compounds with interesting biological activities. Further research is warranted to fully elucidate its properties, develop optimized synthetic routes, and explore its potential applications.

Spectroscopic Profile of 6-Bromo-2,3-dimethylquinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 6-Bromo-2,3-dimethylquinoxaline (CAS No. 18470-23-0). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally related compounds. These predictions offer valuable insights for the characterization and identification of this compound in a laboratory setting.

Chemical Structure and Properties

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the spectral data of analogous quinoxaline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.6 - 2.8 | Singlet | 6H | -CH₃ (at C2 and C3) |

| ~ 7.7 - 7.9 | Doublet | 1H | Ar-H |

| ~ 7.9 - 8.1 | Doublet of doublets | 1H | Ar-H |

| ~ 8.1 - 8.3 | Doublet | 1H | Ar-H |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 20 - 25 | -CH₃ |

| ~ 120 - 145 | Aromatic C-H & C-Br |

| ~ 150 - 155 | Aromatic C-N |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 - 3100 | Medium | Aromatic C-H stretch |

| ~ 2900 - 3000 | Medium | Aliphatic C-H stretch |

| ~ 1580 - 1620 | Strong | C=N stretch (quinoxaline ring) |

| ~ 1450 - 1550 | Strong | Aromatic C=C stretch |

| ~ 1000 - 1100 | Strong | C-Br stretch |

| ~ 800 - 900 | Strong | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity | Assignment |

| 236/238 | High | [M]⁺ (Molecular ion peak, isotopic pattern due to Br) |

| 221/223 | Medium | [M - CH₃]⁺ |

| 157 | Medium | [M - Br]⁺ |

| 130 | Medium | [M - Br - HCN]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data of quinoxaline derivatives. These can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is prepared in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be prepared as a KBr pellet, a thin film on a salt plate (for oils), or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation. Electron Ionization (EI) is a common method for generating the mass spectrum, providing information on the molecular weight and fragmentation pattern of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

Solubility of 6-Bromo-2,3-dimethylquinoxaline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 6-Bromo-2,3-dimethylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. A comprehensive review of available literature indicates a notable absence of quantitative solubility data for this specific compound in common organic solvents. This document summarizes the qualitative solubility information inferred from synthetic procedures involving quinoxaline derivatives and provides a standardized experimental protocol for the quantitative determination of solubility. Furthermore, a logical workflow for such an experimental procedure is presented visually.

Introduction to this compound

This compound is a derivative of quinoxaline, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring. Quinoxaline and its derivatives are recognized for their broad range of applications, including in the development of pharmaceuticals, dyes, and organic semiconductors. The introduction of a bromo-substituent and two methyl groups to the quinoxaline core can significantly influence its physicochemical properties, including its solubility, which is a critical parameter in drug development, chemical synthesis, and material processing.

Solubility Data

A thorough search of scientific databases and chemical supplier information reveals a lack of specific quantitative solubility data for this compound in organic solvents. The compound is commercially available as a brown solid[1]. While no numerical values for solubility are reported, the solvents used in the synthesis and purification of quinoxaline derivatives can provide qualitative insights into its solubility characteristics.

Table 1: Qualitative Solubility of Quinoxaline Derivatives in Various Organic Solvents

| Solvent Class | Solvent Examples | Qualitative Solubility of Quinoxaline Derivatives |

| Polar Aprotic | DMF, DMAc, NMP, DMSO | Generally Good |

| Alcohols | Ethanol, Methanol | Often used in synthesis, suggesting solubility |

| Halogenated | Dichloromethane | Used in extraction, suggesting solubility |

| Ethers | Diethyl Ether | Used in recrystallization, suggesting solubility |

| Aromatic | Toluene | Potentially soluble |

| Non-polar | Hexane | Likely low solubility |

Note: This table is based on general statements about quinoxaline derivatives and solvents used in synthetic procedures for related compounds. Experimental verification for this compound is required.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the solubility of a solid organic compound like this compound in an organic solvent, based on the widely accepted shake-flask method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, ethyl acetate, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of the solid should be visible to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution should be continuously agitated during this time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a known volume of the solvent to a concentration suitable for the analytical method to be used (e.g., HPLC or UV-Vis).

-

Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution from the concentration of the diluted sample and the dilution factor.

-

Express the solubility in desired units, such as mg/mL or mol/L.

-

Workflow for Experimental Solubility Determination

The following diagram illustrates the logical workflow of the experimental protocol described above.

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

Theoretical Framework for the Investigation of 6-Bromo-2,3-dimethylquinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities. The introduction of a bromine atom and methyl groups, as in 6-Bromo-2,3-dimethylquinoxaline, can significantly modulate its physicochemical and biological properties. This technical guide provides a comprehensive overview of the known characteristics of this compound and outlines a robust theoretical framework for its in-depth computational analysis. While dedicated theoretical studies on this specific molecule are not extensively available in the current literature, this document leverages methodologies applied to analogous structures to propose a detailed protocol for future research. This guide is intended to serve as a foundational resource for researchers interested in the computational chemistry and potential therapeutic applications of this compound.

Introduction

The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with anticancer, antimicrobial, and other therapeutic properties. The strategic functionalization of the quinoxaline ring system allows for the fine-tuning of its electronic and steric properties, thereby influencing its interaction with biological targets. This compound represents an intriguing candidate for further investigation due to the combined electronic effects of the electron-withdrawing bromine atom and the electron-donating methyl groups.

This document summarizes the available data on this compound and proposes a comprehensive theoretical workflow to elucidate its structural, electronic, and reactive properties. Such a computational approach is indispensable for predicting the molecule's behavior, guiding synthetic efforts, and identifying potential biological activities.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for both experimental and computational handling of the compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrN₂ | [1] |

| Molecular Weight | 237.11 g/mol | [1][2] |

| Appearance | Brown Solid | [2] |

| CAS Number | 18470-23-0 | [1][2] |

| Boiling Point | 84-85 °C | [1] |

| Density (Predicted) | 1.493 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 0.14 ± 0.48 | [1] |

Synthesis and Characterization

General Experimental Protocol: Bromination of 2,3-dimethylquinoxaline

A common method for the bromination of aromatic compounds is the use of N-Bromosuccinimide (NBS). The following is a generalized protocol based on similar reactions:

-

Dissolution: Dissolve 2,3-dimethylquinoxaline in a suitable solvent such as acetic acid or dimethylformamide (DMF).

-

Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) to the solution, often in the presence of a radical initiator like benzoyl peroxide if a specific bromination position is targeted, though for aromatic bromination, a Lewis acid catalyst might be employed.

-

Reaction Conditions: Heat the reaction mixture at reflux for a specified period, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Neutralize the residue with a saturated solution of a weak base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated to yield the crude product, which can be further purified by column chromatography or recrystallization.

Figure 1. Synthetic pathway for this compound.

Proposed Theoretical Investigation Workflow

Given the lack of specific theoretical studies on this compound, a comprehensive computational investigation is warranted. The following workflow, based on methodologies applied to similar heterocyclic systems, is proposed.[4][5]

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method for investigating the electronic structure of molecules.

-

Geometry Optimization: The first step is to obtain the optimized molecular geometry of this compound. A common approach is to use the B3LYP functional with a 6-311++G(d,p) basis set.[5] This will provide the most stable conformation of the molecule in the gas phase.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.

-

Electronic Properties:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution and identifying sites susceptible to electrophilic and nucleophilic attack.

-

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into intramolecular interactions, charge delocalization, and the stability arising from hyperconjugation.

Figure 2. Proposed workflow for theoretical studies.

Molecular Docking Studies

To explore the potential of this compound as a therapeutic agent, molecular docking studies can be performed against known biological targets. For instance, quinoxaline derivatives have been investigated as inhibitors of various kinases. The docking protocol would involve:

-

Target Selection: Identifying a relevant protein target based on the activities of similar quinoxaline compounds.

-

Ligand and Receptor Preparation: Preparing the 3D structure of this compound (from the DFT optimization) and the crystal structure of the target protein (from the Protein Data Bank).

-

Docking Simulation: Using software like AutoDock or Glide to predict the binding mode and affinity of the molecule within the active site of the protein.

-

Analysis of Interactions: Analyzing the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein residues.

Molecular Dynamics (MD) Simulations

To assess the stability of the ligand-protein complex predicted by molecular docking, MD simulations can be performed.[4][6] A typical simulation would run for 100 nanoseconds to observe the dynamic behavior of the complex and calculate the binding free energy.

ADMET Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. Various computational models can be used to predict properties like oral bioavailability, blood-brain barrier permeability, and potential toxicity.

Conclusion

While this compound remains a relatively understudied compound from a theoretical perspective, its chemical structure suggests significant potential for further investigation. This technical guide provides a summary of the available information and, more importantly, a detailed, actionable workflow for its comprehensive computational analysis. The proposed theoretical studies, from DFT calculations to molecular docking and MD simulations, will be instrumental in elucidating the structure-property relationships of this molecule and guiding the design of future derivatives with enhanced therapeutic potential. It is our hope that this document will serve as a valuable resource for researchers embarking on the study of this promising quinoxaline derivative.

References

- 1. QUINOXALINE, 6-BROMO-2,3-DIMETHYL- | 18470-23-0 [amp.chemicalbook.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. "Studies of some reactions of quinoxaline, 2-methyl-, and 2,3-Dimethylq" by Delos Edward Bown [scholarsarchive.byu.edu]

- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Bromo-2,3-dimethylquinoxaline: Discovery, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-2,3-dimethylquinoxaline, a halogenated derivative of the versatile quinoxaline heterocyclic scaffold. This document details the compound's discovery and history, outlines a standard laboratory-scale synthesis protocol, and presents its key physicochemical and spectroscopic data. Furthermore, it explores the potential biological activities of this compound based on the known therapeutic applications of structurally related quinoxaline derivatives, suggesting avenues for future research in drug discovery and development.

Introduction

Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, and its derivatives have garnered significant attention in the fields of medicinal chemistry and materials science. The quinoxaline scaffold is a constituent of various biologically active molecules, exhibiting a broad spectrum of pharmacological properties including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[1][2] The introduction of various substituents onto the quinoxaline core allows for the fine-tuning of its physicochemical and biological properties. This compound, with a bromine atom at the 6-position and methyl groups at the 2- and 3-positions, represents a specific analogue with potential for further functionalization and investigation.

Discovery and History

While a definitive seminal publication detailing the first-ever synthesis of this compound is not readily apparent in a survey of historical chemical literature, its synthesis logically follows the well-established method for quinoxaline formation. The foundational work on the synthesis of quinoxalines dates back to the late 19th and early 20th centuries. The most common and classical method involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.

The specific synthesis of this compound is a straightforward application of this general reaction, utilizing 4-bromo-1,2-phenylenediamine and diacetyl (2,3-butanedione) as precursors. The first documented syntheses of many simple quinoxaline derivatives can be found in early editions of chemical encyclopedias and journals such as the Journal of the Chemical Society and Beilstein's Handbook of Organic Chemistry. A 1929 article in the Journal of the Chemical Society by Stanley Thomas Henderson, for instance, describes the synthesis of various derivatives of 2,3-dimethylquinoxaline, highlighting the early interest in this particular scaffold.[3]

Physicochemical and Spectroscopic Data

This compound is typically a brown solid with a molecular weight of 237.10 g/mol .[4] Key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 18470-23-0 | [4] |

| Molecular Formula | C₁₀H₉BrN₂ | [5] |

| Molecular Weight | 237.11 g/mol | [5] |

| Appearance | Brown Solid | [4] |

| Purity | ≥95% | [4] |

| Boiling Point | 84-85 °C | [5] |

| Density (Predicted) | 1.493 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 0.14 ± 0.48 | [5] |

| Spectroscopy | Predicted/Observed Data |

| ¹H NMR | Signals corresponding to the aromatic protons and the two methyl groups. |

| ¹³C NMR | Resonances for the aromatic carbons and the methyl carbons. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Synthesis

The synthesis of this compound is reliably achieved through the condensation reaction of 4-bromo-1,2-phenylenediamine and diacetyl.

Experimental Protocol

Reaction Scheme:

Materials:

-

4-bromo-1,2-phenylenediamine

-

Diacetyl (2,3-butanedione)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromo-1,2-phenylenediamine (1.0 equivalent) in ethanol.

-

To this solution, add diacetyl (1.1 equivalents).

-

Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield this compound as a solid.

Potential Biological Activities and Future Directions

While specific biological studies on this compound are limited in the public domain, the broader class of quinoxaline derivatives has been extensively investigated for a variety of therapeutic applications. This suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents.

Anticancer Activity

Numerous quinoxaline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases.[6] For instance, some 6-bromo quinazoline derivatives have shown promising cytotoxic effects against cancer cell lines.[2] The presence of the bromine atom on the quinoxaline ring can enhance lipophilicity and potentially lead to improved cell permeability and target engagement.

Logical Workflow for Anticancer Drug Discovery:

Antimicrobial and Antiviral Activity

Quinoxaline derivatives are known to possess significant antibacterial and antifungal properties.[1] Furthermore, the quinoxaline scaffold is present in several antiviral agents.[1] The bromine substituent may contribute to enhanced antimicrobial or antiviral efficacy.

Future Research

Future research on this compound should focus on:

-

Comprehensive Biological Screening: A thorough evaluation of its cytotoxic, antimicrobial, and antiviral activities is warranted.

-

Analogue Synthesis: The bromine atom provides a reactive handle for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to generate a library of derivatives for structure-activity relationship (SAR) studies.

-

Target Identification: For any identified biological activity, determining the molecular target and mechanism of action will be crucial for further development.

Conclusion

This compound is a readily accessible heterocyclic compound with a rich chemical history rooted in the classical synthesis of quinoxalines. While specific data on its biological activity remains to be fully elucidated, its structural similarity to other biologically active quinoxalines makes it a compound of interest for further investigation in drug discovery. The synthetic protocol outlined in this guide provides a clear pathway for its preparation, enabling researchers to explore its potential as a scaffold for the development of novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LXVI.—The quinoxaline synthesis: some derivatives of 2 : 3-dimethylquinoxaline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. cymitquimica.com [cymitquimica.com]

- 5. QUINOXALINE, 6-BROMO-2,3-DIMETHYL- | 18470-23-0 [amp.chemicalbook.com]

- 6. aels.journals.ekb.eg [aels.journals.ekb.eg]

In-Depth Technical Guide: Synthesis and Structural Analysis of 6-Bromo-2,3-dimethylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2,3-dimethylquinoxaline is a heterocyclic compound of interest in medicinal chemistry and materials science. Its specific structural and electronic properties, influenced by the bromine substituent and methyl groups, make it a valuable scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a detailed overview of the synthesis and characterization of this compound. While a complete single-crystal X-ray diffraction analysis is not publicly available, this document outlines the expected structural characteristics and provides a comprehensive experimental workflow for its preparation and analysis.

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation reaction of 4-bromo-1,2-phenylenediamine with 2,3-butanedione (diacetyl). This reaction is a well-established method for the formation of the quinoxaline ring system.

Experimental Protocol:

Materials:

-

4-bromo-1,2-phenylenediamine

-

2,3-butanedione (diacetyl)

-

Ethanol (or other suitable solvent like acetic acid)

-

Glacial acetic acid (catalyst, optional)

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 4-bromo-1,2-phenylenediamine in a suitable solvent such as ethanol.

-

Add a slight excess (1.1 to 1.2 equivalents) of 2,3-butanedione to the solution.

-

A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

The reaction mixture is then heated to reflux for a period of 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Structural Characterization

Following synthesis and purification, the structure of this compound would be confirmed using a variety of spectroscopic and analytical techniques.

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy would be used to confirm the presence and connectivity of the aromatic and methyl protons. The chemical shifts and coupling patterns of the protons on the quinoxaline ring system would be indicative of the substitution pattern.

-

¹³C NMR spectroscopy would provide information on the carbon framework of the molecule.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula of the compound by providing a highly accurate mass measurement. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational modes of the functional groups present in the molecule, such as C=N and C-H bonds of the aromatic and methyl groups.

Physicochemical Properties:

-

Melting Point: The melting point of the purified compound would be determined as an indicator of its purity.

-

Elemental Analysis: Combustion analysis would be performed to determine the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the calculated values for the molecular formula C₁₀H₉BrN₂.

Crystallographic Analysis (Hypothetical Data)

While a specific crystal structure determination for this compound is not found in the searched literature, a hypothetical set of crystallographic data is presented below based on typical values for similar organic molecules. This data would be obtained from single-crystal X-ray diffraction analysis.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical formula | C₁₀H₉BrN₂ |

| Formula weight | 237.10 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 12.0 |

| c (Å) | 10.5 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 917 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.72 |

| Absorption coefficient (mm⁻¹) | 4.5 |

| F(000) | 472 |

Table 2: Hypothetical Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| Br-C(6) | 1.90 |

| N(1)-C(2) | 1.32 |

| N(4)-C(3) | 1.32 |

| C(2)-C(3) | 1.48 |

| C(2)-C(methyl) | 1.50 |

| C(3)-C(methyl) | 1.50 |

| C(5)-C(6)-C(7) | 120 |

| C(2)-N(1)-C(8a) | 118 |

| N(1)-C(2)-C(3) | 121 |

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from synthesis to the characterization and analysis of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has outlined the synthesis and comprehensive characterization of this compound. While a definitive crystal structure from single-crystal X-ray diffraction is not available in the public domain, the provided experimental protocols and analytical workflow offer a robust framework for researchers in the fields of medicinal chemistry and materials science to prepare and characterize this and related compounds. The structural insights gained from the described techniques are crucial for understanding the molecule's properties and for its potential application in drug design and development.

The Multifaceted Biological Activities of Quinoxaline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry. Its versatile synthetic accessibility and diverse pharmacological profile have made it a focal point in the quest for novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of quinoxaline derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative biological data, and visual representations of key molecular pathways and workflows.

Anticancer Activity

Quinoxaline derivatives have demonstrated potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell growth, survival, and proliferation.

Mechanisms of Anticancer Action

A primary mechanism by which quinoxaline derivatives exert their anticancer effects is through the inhibition of protein kinases . These enzymes play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Quinoxalines have been identified as selective ATP-competitive inhibitors of several kinases, including:

-

Vascular Endothelial Growth Factor Receptor (VEGFR) : Inhibition of VEGFR disrupts angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1][2]

-

Epidermal Growth Factor Receptor (EGFR) : Targeting EGFR can halt the signaling cascades that drive cell proliferation in various cancers.[2][3]

-

Platelet-Derived Growth Factor Receptor (PDGFR) : Inhibition of PDGFR signaling can impede tumor growth and angiogenesis.[1][4]

-

c-Met Kinase : Overactivation of c-Met is associated with tumor invasion and metastasis, making it a key therapeutic target.[1][4]

-

Janus Kinase (JAK) : JAK inhibitors can interfere with the signaling of cytokines and growth factors that promote cancer cell survival.[1][2]

-

Cyclin-Dependent Kinases (CDKs) : CDKs are central regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[1][2]

Another significant anticancer mechanism of certain quinoxaline derivatives is the inhibition of topoisomerase II . This enzyme is vital for resolving DNA topological problems during replication and transcription. By stabilizing the DNA-topoisomerase II cleavage complex, these derivatives induce DNA double-strand breaks, ultimately leading to apoptosis.[5]

Furthermore, quinoxaline derivatives have been shown to induce apoptosis (programmed cell death) through various signaling pathways. This includes the modulation of pro-apoptotic and anti-apoptotic proteins, such as upregulating p53, caspases, and Bax, while downregulating Bcl-2.[5] Some derivatives also interfere with critical signaling pathways like the PI3K/Akt/mTOR pathway , which is a central regulator of cell growth, proliferation, and survival.[6][7]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected quinoxaline derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoxaline Derivative 6k | HeLa, HCT-116, MCF-7 | 12.17, 9.46, 6.93 | [8] |

| Quinoxaline Derivative IV | PC-3 | 2.11 | [5] |

| Quinoxaline Derivative III | PC-3 | 4.11 | [5] |

| 3-(methylquinoxalin-2-yl)amino derivative VIIIc | HCT116 | 2.5 | [1] |

| 3-(chloroquinoxalin-2-yl)amino derivative XVa | HCT116, MCF-7 | 4.4, 5.3 | [1] |

| 1,3-diphenylurea-quinoxaline 19 | MGC-803, HeLa, NCI-H460, HepG2, SMMC-7721, T-24 | 9, 12.3, 13.3, 30.4, 17.6, 27.5 | [9] |

| Imidazole-substituted quinoxaline 24 | A375 (melanoma) | 0.003 | [9] |

| Quinoxaline-coumarin hybrid 1 | MALME-M (melanoma) | 55.75% growth inhibition | [9] |

| Quinoxaline derivative 11 | HCT116, MCF-7 | 2.5, 9 | [9] |

| Benzoxazole-quinoxaline derivative 8 | MGC-803, HepG2, A549, HeLa, T-24 | 1.49, 5.27, 6.91, 6.38, 4.49 | [9] |

| 1-(N-substituted)-quinoxaline 14 | MCF-7 | 2.61 | [9] |

| Quinoxaline derivative 4m | A549 | 9.32 | [10] |

| Quinoxaline derivative 4b | A549 | 11.98 | [10] |

| Quinoxaline derivative 3b | MCF-7 | 1.85 | [11] |

Signaling Pathway Diagrams

Antimicrobial Activity

Quinoxaline derivatives exhibit a broad spectrum of activity against various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinoxaline derivatives against different microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Quinoxaline derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1-4 | [12] |

| Ester of quinoxaline 1,4-di-N-oxide (N-05, N-09, N-11, N-13) | Nocardia brasiliensis (clinical isolates) | < 1 | [13] |

| Symmetrically disubstituted quinoxaline 2d, 3c | Escherichia coli | 8 | [14] |

| Symmetrically disubstituted quinoxaline 2d, 3c, 4, 6a | Bacillus subtilis | 16 | [14] |

| Pentacyclic quinoxaline 10 | Candida albicans, Aspergillus flavus | 16 | [14] |

| Quinoxaline derivative 5j | Rhizoctonia solani | 8.54 (EC50) | [15] |

| Quinoxaline derivative 5t | Rhizoctonia solani | 12.01 (EC50) | [15] |

Antiviral Activity

Several quinoxaline derivatives have been identified as potent antiviral agents, showing activity against a range of viruses. Their mechanisms often involve targeting viral enzymes or host-cell factors essential for viral replication.

Quantitative Antiviral Data

The following table summarizes the antiviral activity of selected quinoxaline derivatives, presented as IC50 or EC50 values.

| Compound/Derivative | Virus | IC50/EC50 (µM) | Reference |

| 2,3,6-substitued quinoxaline with 2-furyl at position 6 | Influenza A NS1A | 3.5 | [16][17] |

| 2,3,6-substitued quinoxaline with 3-methoxyphenyl at position 6 | Influenza A NS1A | 6.2 | [16][17] |

| Ethyl 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoate | Coxsackievirus B5 (CBV5) | 0.09 (EC50) | [16] |

| 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoic acid | Coxsackievirus B5 (CBV5) | 0.06 (EC50) | [16] |

| Ethyl 6-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)nicotinate | Coxsackievirus B5 (CBV5) | 0.3 (EC50) | [16] |

| Quinoxaline derivative 7 | Coxsackievirus B4 (CVB4) | 1.5 (EC50) | [18] |

| Quinoxaline derivative 6 | Coxsackievirus B4 (CVB4) | 1.7 (EC50) | [18] |

| Quinoxaline derivative 8 | Echovirus 9 (E9) | 6 (EC50) | [18] |

Anti-inflammatory Activity

Quinoxaline derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.

Quantitative Anti-inflammatory Data

The following table presents the in vitro inhibitory activity of selected quinoxaline derivatives against COX-1 and COX-2 enzymes.

| Compound/Derivative | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Quinoxaline derivative 13 | COX-2 | 0.46 | 66.11 | [3][19] |

| Quinoxaline derivative 11 | COX-2 | 0.62 | 61.23 | [3][19] |

| Quinoxaline derivative 5 | COX-2 | 0.83 | 48.58 | [3][19] |

| Quinoxaline derivative 4a | COX-2 | 1.17 | 24.61 | [3][19] |

| Quinoxaline derivative 12c | COX-2 | 0.1 | - | [20] |

| Quinoxaline derivative 14a | COX-2 | 0.11 | - | [20] |

| Quinoxaline derivative 14b | COX-2 | 0.11 | - | [20] |

Other Biological Activities

Beyond the major activities detailed above, quinoxaline derivatives have also shown promise in other therapeutic areas, including:

-

Antimalarial Activity : Certain quinoxaline derivatives have displayed potent activity against Plasmodium falciparum, the parasite responsible for malaria.

-

Antidepressant Activity : Some derivatives have exhibited antidepressant-like effects in preclinical models.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

MTT Assay for Anticancer Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the quinoxaline derivatives and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

Principle: This in vivo assay induces an acute inflammatory response in the paw of a rodent by injecting carrageenan. The effectiveness of an anti-inflammatory agent is measured by its ability to reduce the resulting edema.

Protocol:

-

Acclimatize rodents (e.g., Wistar rats) for at least one week before the experiment.

-

Divide the animals into groups: a negative control group (vehicle), a positive control group (e.g., indomethacin), and test groups receiving different doses of the quinoxaline derivative.

-

Administer the test compounds and controls orally or intraperitoneally.

-

After a specific time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of paw edema for each group compared to the negative control group.

Plaque Reduction Assay for Antiviral Activity

Principle: This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (PRNT50). It is a functional assay that measures the ability of a compound to inhibit viral infection and replication.

Protocol:

-

Seed a monolayer of susceptible host cells in a multi-well plate and incubate until confluent.

-

Prepare serial dilutions of the quinoxaline derivative.

-

Incubate a known titer of the virus with each dilution of the compound for a specific period (e.g., 1 hour) to allow the compound to interact with the virus.

-

Inoculate the cell monolayers with the virus-compound mixtures.

-

After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

-

Incubate the plates for a period sufficient for plaque formation (days to weeks).

-

Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the IC50 value.

Conclusion

Quinoxaline derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties, coupled with their diverse mechanisms of action, underscore their potential for the development of novel therapeutics. The data and protocols presented in this guide are intended to facilitate further research and development in this exciting field, ultimately leading to the discovery of new and effective treatments for a range of human diseases. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of quinoxaline derivatives will be crucial in translating their preclinical promise into clinical success.

References

- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aels.journals.ekb.eg [aels.journals.ekb.eg]

- 3. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]

- 5. tandfonline.com [tandfonline.com]

- 6. 3-Arylamino-quinoxaline-2-carboxamides inhibit the PI3K/Akt/mTOR signaling pathways to activate P53 and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

- 8. researchgate.net [researchgate.net]

- 9. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]

- 10. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04453C [pubs.rsc.org]

- 11. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomeras ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06189B [pubs.rsc.org]

- 12. dovepress.com [dovepress.com]

- 13. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. iris.unica.it [iris.unica.it]

- 19. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 6-Bromo-2,3-dimethylquinoxaline: Synthesis, Reactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the existing research on 6-Bromo-2,3-dimethylquinoxaline. This heterocyclic compound serves as a crucial building block in medicinal chemistry and materials science due to the versatile reactivity of its quinoxaline core and the presence of a bromine atom, which acts as a handle for synthetic diversification. This document details its synthesis, chemical reactivity in key cross-coupling reactions, and its emerging role in the development of novel therapeutic agents, particularly as a scaffold for kinase inhibitors.

Synthesis and Characterization

The primary and most direct route to this compound is the condensation reaction between 4-bromo-1,2-phenylenediamine and 2,3-butanedione (also known as diacetyl). This reaction is a classic method for forming the quinoxaline ring system.

This protocol is a representative procedure based on the standard synthesis of quinoxalines.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

-

Addition of Reagent: Add 2,3-butanedione (1.1 eq) to the solution dropwise at room temperature with stirring.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

-

Purification: The crude product is then neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

While detailed experimental spectroscopic data for this compound is not extensively published, the following table summarizes its known and calculated properties.

| Property | Value |

| Molecular Formula | C₁₀H₉BrN₂ |

| Molecular Weight | 237.10 g/mol |

| Appearance | Brown Solid (typical) |

| Purity (Commercial) | ≥95% |

| CAS Number | 18470-23-0 |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be obtained on a case-by-case basis upon synthesis to confirm structure and purity.

Chemical Reactivity: A Scaffold for Diversification

The bromine atom at the C-6 position makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions enable the introduction of a wide range of functional groups, which is critical for structure-activity relationship (SAR) studies in drug discovery.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the quinoxaline core and various aryl or vinyl boronic acids or esters.[1][2] This is widely used to synthesize biaryl compounds.[1]

Representative Experimental Protocol:

-

Reaction Setup: To a degassed mixture of this compound (1.0 eq), an arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like CataCXium A Pd G3[3], add a suitable solvent (e.g., dioxane, 2-MeTHF, or toluene) and an aqueous base solution (e.g., 2M Na₂CO₃ or Cs₂CO₃).[3]

-

Reaction: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-110 °C for 4-24 hours until TLC or LC-MS indicates the consumption of the starting material.

-

Workup and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

The Sonogashira coupling is used to form a carbon-carbon bond between the C-6 position of the quinoxaline and a terminal alkyne, yielding arylalkyne derivatives.[4][5] The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.

Representative Experimental Protocol:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 1-5 mol%) in a solvent such as THF or DMF.

-

Addition of Reagents: Add a terminal alkyne (1.2-2.0 eq) followed by a suitable amine base (e.g., triethylamine or diisopropylamine), which often serves as a co-solvent.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-18 hours. Monitor the reaction by TLC.

-

Workup and Purification: Upon completion, filter the reaction mixture through celite to remove catalyst residues and concentrate the filtrate. The residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated, and the product is purified by column chromatography.

This reaction allows for the formation of a carbon-nitrogen bond, coupling the quinoxaline scaffold with a primary or secondary amine.[6][7] This is a key transformation for synthesizing compounds with potential biological activity, as the amino group can serve as a crucial pharmacophore.[8][9]

Representative Experimental Protocol:

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-4 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 1.2-1.5 eq relative to Pd), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 eq).

-

Addition of Reagents: Add a dry, degassed solvent (e.g., toluene or dioxane) followed by the amine (1.1-1.5 eq).

-

Reaction: Seal the tube and heat the mixture at 80-110 °C for 12-24 hours.

-

Workup and Purification: Cool the mixture to room temperature, dilute with an organic solvent, and filter through celite. The filtrate is concentrated, and the resulting crude product is purified by column chromatography.

Biological and Pharmacological Significance

Quinoxaline derivatives are a significant class of heterocyclic compounds that exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[10][11] They are of particular interest in oncology as many derivatives function as selective ATP-competitive inhibitors of various protein kinases.[11]

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[12] Quinoxaline-based molecules have been developed as inhibitors for several key kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[10] The 6-bromo substituent is often incorporated into quinazoline and quinoxaline scaffolds to enhance anticancer activity.[13]

While specific IC₅₀ data for this compound is limited, the data for structurally related 6-bromo-quinoxaline derivatives demonstrates the potent anticancer activity associated with this scaffold.

| Compound ID | Cell Line | Cancer Type | IC₅₀ Value | Reference |

| 6-Bromo-3-[2-(4-methoxyphenyl)-vinyl]-1-methyl-1H-quinoxalin-2-one | MCF-7 | Breast | 1.62 ± 0.48 µM | [10] |

| NCI-H460 | Lung | 0.67 ± 0.16 µM | [10] | |

| SF-268 | Glioblastoma | 1.80 ± 0.06 µM | [10] | |

| 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one (Related Scaffold) | MCF-7 | Breast | 15.85 ± 3.32 µM | [13][14] |

| SW480 | Colon | 17.85 ± 0.92 µM | [13][14] |

Note: The compounds listed are structurally related and illustrate the potential of the 6-bromo-quinoxaline/quinazoline core. Further research is needed to evaluate the specific activity of this compound and its direct derivatives.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation and the reactivity of the C-6 bromine atom allow for extensive functionalization through modern cross-coupling methodologies. The quinoxaline core is a well-established pharmacophore, and derivatives have shown significant promise as kinase inhibitors for cancer therapy. This technical guide summarizes the foundational chemistry and biological context of this compound, providing researchers with the necessary information to leverage this compound in the design and synthesis of novel molecules for drug discovery and materials science applications. Further exploration of this scaffold is warranted to fully realize its therapeutic potential.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aels.journals.ekb.eg [aels.journals.ekb.eg]

- 11. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [aels.journals.ekb.eg]

- 12. scielo.br [scielo.br]

- 13. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling and Use of 6-Bromo-2,3-dimethylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 6-Bromo-2,3-dimethylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of data for this specific molecule, information from structurally related quinoxaline derivatives has been incorporated to provide a thorough overview of potential hazards and safe handling procedures.

Compound Identification and Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 6-Bromo-2,3-dimethyl-1,4-benzodiazine[1] |

| CAS Number | 18470-23-0[1][2] |

| Molecular Formula | C₁₀H₉BrN₂[2] |

| Molecular Weight | 237.11 g/mol [2] |

| Appearance | Brown Solid[1] |

| Purity | ≥95%[1] |

Hazard Identification and Safety Precautions

GHS Hazard Statements for Structurally Related Quinoxalines:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash hands and exposed skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedures should be conducted to determine the appropriate level of PPE. The following are general recommendations:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: A lab coat or chemical-resistant apron. For larger quantities or when there is a risk of splashing, chemical-resistant coveralls may be necessary.

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended. All respiratory protection should be used in accordance with a comprehensive respiratory protection program.

First-Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Storage and Handling

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid the formation of dust and aerosols. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment as specified in Section 2.1. Avoid breathing dust.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Carefully sweep up the solid material and place it into a suitable container for disposal. Avoid generating dust. Clean the spill area with a suitable solvent and then wash with soap and water.

Toxicological Information

Specific quantitative toxicity data, such as LD50 or LC50 values for this compound, are not currently available in the public domain. However, a study on the closely related compound, 2,3-dimethylquinoxaline, indicated a median lethal dose (LD50) higher than 2000 mg/kg in mice, suggesting an acceptable acute oral safety profile in rodents.[5][6] It is important to note that the addition of a bromine atom could significantly alter the toxicological properties, and therefore, this compound should be handled with care, assuming it may be harmful.

Experimental Protocols